molecular formula C20H19NO B13728220 (1S,2R)-2-anilino-1,2-diphenylethanol

(1S,2R)-2-anilino-1,2-diphenylethanol

Cat. No.: B13728220
M. Wt: 289.4 g/mol
InChI Key: YSXHSIGXGNGIRZ-UXHICEINSA-N
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Description

erythro-2-Anilino-1,2-diphenylethanol: is a chiral compound with the molecular formula C20H19NO and a molecular weight of 289.37 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an aniline group attached to a diphenylethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-2-Anilino-1,2-diphenylethanol typically involves the reaction of aniline with 1,2-diphenylethanol under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of erythro-2-Anilino-1,2-diphenylethanol may involve large-scale batch reactions. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: erythro-2-Anilino-1,2-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

erythro-2-Anilino-1,2-diphenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of erythro-2-Anilino-1,2-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral auxiliary, facilitating the formation of enantiomerically pure products in asymmetric synthesis. It may also interact with specific pathways in biological systems, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Comparison: erythro-2-Anilino-1,2-diphenylethanol is unique due to its specific aniline group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in chiral discrimination and induction, making it particularly valuable in asymmetric synthesis .

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,2R)-2-anilino-1,2-diphenylethanol

InChI

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1

InChI Key

YSXHSIGXGNGIRZ-UXHICEINSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3

Origin of Product

United States

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